Product packaging for 8-Iodoocta-2,4-diene(Cat. No.:CAS No. 143903-04-2)

8-Iodoocta-2,4-diene

Cat. No.: B14261636
CAS No.: 143903-04-2
M. Wt: 236.09 g/mol
InChI Key: WYDQXOXNHMCLHC-UHFFFAOYSA-N
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Description

8-Iodoocta-2,4-diene is a specialized organic compound that serves as a versatile building block in synthetic chemistry, particularly valuable for constructing complex molecular architectures. This molecule features a conjugated diene system (a pair of double bonds separated by a single bond) and a terminal iodine atom . The iodine acts as an excellent leaving group, enabling this compound to participate in various cross-coupling reactions (e.g., Suzuki, Stille) for carbon-carbon bond formation. Simultaneously, the conjugated diene is a key functional group for cycloaddition reactions, such as the Diels-Alder reaction, which is a fundamental method for forming six-membered rings with controlled stereochemistry . The combination of these reactive features makes this compound a promising substrate for developing novel synthetic routes to complex alkenes, cyclic structures, and potentially bioactive molecules. Research applications also extend to its use in the synthesis of selenium-containing heterocycles through iodine-mediated functionalization of dienes, a process relevant to pharmaceutical and materials science research . This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not labeled or approved for any personal, human, or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13I B14261636 8-Iodoocta-2,4-diene CAS No. 143903-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143903-04-2

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

8-iodoocta-2,4-diene

InChI

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-5H,6-8H2,1H3

InChI Key

WYDQXOXNHMCLHC-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCCI

Origin of Product

United States

Reactivity and Transformational Chemistry of 8 Iodoocta 2,4 Diene

Cross-Coupling Reactions Involving the Iododiene Moiety

The carbon-iodine bond in 8-iodoocta-2,4-diene is susceptible to oxidative addition to low-valent transition metal complexes, particularly palladium(0) species. This reactivity is the cornerstone of its utility in a variety of powerful carbon-carbon bond-forming reactions. libretexts.orguwindsor.ca The reactivity of organic halides in these reactions typically follows the trend I > Br > Cl, making the iodo-substituted this compound a highly reactive substrate. nrochemistry.com

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org These reactions provide efficient methods for constructing Csp²–Csp², Csp²–Csp, and other carbon-carbon bonds under generally mild conditions with high functional group tolerance. libretexts.orgnobelprize.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.canrochemistry.com

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent. libretexts.orgwikipedia.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. nrochemistry.com In the context of this compound, a Stille coupling would involve its reaction with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond at the terminal position of the octadiene chain.

A representative Stille coupling of a vinyl iodide is shown in the table below. The reaction proceeds with retention of the alkene stereochemistry under appropriate conditions. wikipedia.org

Table 1: Representative Conditions for Stille Coupling

Feature Details
Reactants This compound, Organostannane (e.g., R-Sn(Alkyl)₃)
Catalyst Pd(0) source, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ uwindsor.cacommonorganicchemistry.com
Ligand Phosphine ligands (e.g., PPh₃) are common commonorganicchemistry.com
Solvent DMF, Toluene commonorganicchemistry.com
Additives CuI can sometimes accelerate the reaction commonorganicchemistry.com

| General Outcome | Formation of a new C-C bond, replacing the iodine atom |

This table presents a generalized summary of Stille coupling conditions. Specific conditions for this compound would require experimental optimization.

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgresearchgate.net A key advantage of the Negishi reaction is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, this reaction would provide a pathway to introduce a variety of organic groups at the terminal position. Organozinc reagents are typically prepared in situ or used directly. organic-chemistry.org

Table 2: Key Aspects of the Negishi Coupling

Aspect Description
Organometallic Reagent Organozinc compounds (R-ZnX) wikipedia.org
Catalyst Typically a Pd(0) complex like Pd(PPh₃)₄ wikipedia.org
Substrate Scope Couples with a wide range of organic halides, including vinyl iodides wikipedia.orgnih.gov
Reaction Conditions Generally mild, offering high yields and functional group tolerance nobelprize.orgwikipedia.org

| Significance | Widely used in the total synthesis of natural products wikipedia.orgresearchgate.net |

This table outlines the general features of the Negishi coupling. The specific application to this compound would follow these general principles.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgnrochemistry.com This reaction is a highly efficient method for the construction of Csp²–Csp bonds. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, and tolerates a broad range of functional groups. nrochemistry.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. libretexts.orgnrochemistry.com

In a typical procedure for a Sonogashira coupling involving a vinyl iodide, the halide, a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, an amine base (which can also serve as the solvent), and the terminal alkyne are combined. nrochemistry.com

Table 3: Typical Sonogashira Coupling Reaction Parameters

Parameter Example
Vinyl Halide This compound
Alkyne Phenylacetylene
Palladium Catalyst Pd(PPh₃)₂Cl₂ nrochemistry.com
Copper Co-catalyst CuI nrochemistry.com
Base/Solvent Diisopropylamine/THF nrochemistry.com

| Temperature | Room Temperature nrochemistry.com |

This table illustrates a representative setup for a Sonogashira coupling.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically from carbon monoxide gas. nih.gov These reactions are powerful tools for synthesizing carboxylic acid derivatives like esters, amides, and ketones. nih.govresearchgate.net When applied to an organic halide such as this compound, in the presence of a suitable nucleophile (e.g., an alcohol for alkoxycarbonylation or an amine for aminocarbonylation), the corresponding ester or amide can be formed. nih.gov A carbonylative Stille reaction, for instance, would couple the iododiene with an organostannane under a carbon monoxide atmosphere to yield a ketone. libretexts.org

Table 4: Overview of Palladium-Catalyzed Carbonylation Reactions

Reaction Type Nucleophile Product with this compound
Alkoxycarbonylation Alcohol (R-OH) Ester
Aminocarbonylation Amine (R₂NH) Amide
Carbonylative Stille Organostannane Ketone

| Carbonylative Sonogashira | Terminal Alkyne | α,β-Alkynyl Ketone nih.gov |

This table summarizes potential carbonylative coupling products starting from this compound.

Beyond the classic named cross-coupling reactions, the reactivity of the carbon-iodine bond in this compound can be harnessed in other palladium-mediated transformations. For example, reductive transmetalation of π-allylpalladium(II) complexes, which can be generated from precursors like allylic compounds, with indium(I) iodide can form allylindium(III) compounds. thieme-connect.de These reagents can then participate in subsequent reactions. While not a direct cross-coupling of the iododiene itself, this illustrates the broader utility of palladium catalysis in activating similar structural motifs.

Carbonylation Cross-Couplings

Cobalt-Catalyzed Cross-Electrophile Couplings

Cobalt-catalyzed cross-electrophile coupling represents a significant advancement in forming carbon-carbon bonds, particularly in the synthesis of complex cyclic structures. In this context, nonconjugated iododienes, such as this compound, serve as valuable substrates for enantioselective reductive couplings with various electrophiles like aryl iodides and alkenyl bromides. These reactions enable the stereoselective construction of partially saturated azacycles, which are core structures in numerous small-molecule drugs.

A key challenge in these transformations is achieving selectivity between the two different electrophilic partners. Research has demonstrated that cobalt complexes, particularly those generated in situ from CoBr₂ and chiral pyridine-oxazoline (pyrox) ligands, are highly effective. In the presence of a reductant, typically manganese powder, these catalysts facilitate the coupling of iododienes with aryl or alkenyl halides to produce 5- to 7-membered azacycles, often installing new quaternary stereocenters with high enantioselectivity.

The general mechanism for these couplings involves the selective reaction of an alkylcobalt(I) complex, formed after the initial cyclization of the iododiene, with the second electrophile (e.g., an aryl iodide). This process avoids the simple reduction of the electrophiles and directs the reaction toward the desired cross-coupled product.

Table 1: Cobalt-Catalyzed Enantioselective Reductive Coupling of Iododienes This table presents representative data for cobalt-catalyzed couplings of nonconjugated iododienes with various electrophiles, illustrating the typical yields and enantiomeric excess (ee) achieved.

Iododiene SubstrateCoupling PartnerCobalt PrecatalystLigandProductYield (%)ee (%)
N-Tosyl-iododiene (5-membered ring precursor)o-Tolyl iodideCoBr₂(R)-5-CF₃-pyroxPiperidine derivative7585
N-Tosyl-iododiene (6-membered ring precursor)1-Bromo-1-phenyletheneCoBr₂(R)-5-CF₃-pyroxAzacycle with quaternary center7096
N-Tosyl-iododiene (7-membered ring precursor)4-IodobenzonitrileCoBr₂(R)-5-CF₃-pyroxAzepine derivative6592

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions are foundational methods in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the terminal alkyl iodide functionality is amenable to several classical copper-mediated transformations.

One of the most prominent examples is the Ullmann condensation (or Ullmann-type reaction), which involves the coupling of an aryl or alkyl halide with a nucleophile, such as an alcohol, amine, or thiol. wikipedia.orgbeilstein-journals.org Traditionally, these reactions required stoichiometric amounts of copper and harsh conditions, but modern methods use catalytic amounts of soluble copper salts combined with ligands, allowing for milder reaction conditions. wikipedia.orgbeilstein-journals.org For this compound, this could involve coupling with phenols to form ethers or with amines to form substituted amines.

Another relevant transformation is the Chan-Lam coupling , which typically pairs an amine or alcohol with a boronic acid. wikipedia.orgorganic-chemistry.org While the canonical reaction uses a boronic acid, its principles of copper-mediated C-N and C-O bond formation are central to copper chemistry.

Furthermore, copper catalysts are effective in coupling unactivated secondary alkyl iodides with organometallic reagents, such as Grignard reagents. researchgate.netnih.gov The addition of a diene, like 1,3-butadiene, has been shown to be crucial for the success of these reactions, suggesting that the diene moiety in this compound could play an interesting role in its own coupling reactions. researchgate.net

Stereospecificity in Cross-Coupling Processes

Stereospecificity is a critical aspect of cross-coupling reactions where the stereochemistry of the starting material directly determines the stereochemistry of the product. This control is vital for the synthesis of enantiomerically pure compounds, a common requirement in medicinal chemistry.

In the context of cobalt-catalyzed reactions, stereospecificity has been demonstrated in the carbonylative cross-coupling of chiral, non-racemic secondary alkyl tosylates with dienes. These reactions proceed with a high degree of enantiospecificity, meaning the enantiomeric excess (ee) of the starting material is transferred almost perfectly to the product. This is achieved through a catalytic cycle that avoids intermediates that could lead to racemization.

For palladium-catalyzed processes, the stereospecific cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been developed. These reactions often proceed with a clean inversion of configuration at the carbon center, providing a predictable and reliable method for constructing chiral C(sp³)–C(sp²) bonds.

The enantioselective cobalt-catalyzed couplings of iododienes mentioned previously (Section 3.1.2) are examples of stereoselective, rather than stereospecific, reactions. In these cases, a new stereocenter is created from a prochiral substrate through the influence of a chiral catalyst, leading to one enantiomer in excess. The high enantiomeric excess values (up to 96% ee) highlight the exceptional level of stereochemical control achievable in the functionalization of diene systems like this compound.

Cycloaddition Reactions of Conjugated Iododienes

Conjugated dienes are key components in cycloaddition reactions, which are powerful tools for the construction of cyclic systems. The conjugated diene unit within this compound makes it a suitable participant in such transformations, most notably the Diels-Alder reaction.

Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to create a six-membered ring. wikipedia.org This reaction is highly valued for its reliability and stereochemical predictability in forming two new carbon-carbon bonds simultaneously. wikipedia.org

For this compound to participate in a Diels-Alder reaction, its conjugated double bonds must adopt an s-cis conformation. This planar arrangement allows for the necessary overlap of the frontier molecular orbitals between the termini of the diene system (C2 and C5) and the dienophile. The alkyl chain at the C5 position of the diene is a weak electron-donating group, which slightly increases the electron density of the diene system. This makes it well-suited to react with electron-poor dienophiles—alkenes or alkynes bearing electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN). masterorganicchemistry.com The iodo-substituent on the C8 position is remote from the conjugated system and does not directly participate in the cycloaddition, but it remains in the final product as a functional handle for further chemical transformations.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regioselectivity arises, meaning which of the possible constitutional isomers will be the major product. masterorganicchemistry.com The outcome is primarily governed by electronic effects, as described by frontier molecular orbital (FMO) theory. The reaction favors the alignment that matches the largest coefficient of the diene's Highest Occupied Molecular Orbital (HOMO) with the largest coefficient of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

For a diene like this compound, the substituent is on the alkyl chain attached to C5, which can be viewed as a 2-substituted diene framework. In such cases, the reaction with a monosubstituted dienophile generally favors the formation of the "para" (1,4-substituted) adduct over the "meta" (1,3-substituted) adduct. masterorganicchemistry.comyoutube.com This is known as the ortho-para rule for Diels-Alder reactions. wikipedia.org

Table 2: Predicted Regioselectivity in the Diels-Alder Reaction of this compound This table illustrates the expected major product based on the general rules of regioselectivity for a 2-substituted diene reacting with an unsymmetrical dienophile bearing an electron-withdrawing group (EWG).

DieneDienophile (Unsymmetrical)Major Regioisomer ("para")Minor Regioisomer ("meta")
This compoundAlkene-EWG (e.g., Acrylonitrile)4-Substituted cyclohexene (B86901) derivative3-Substituted cyclohexene derivative

Stereoselectivity and the Alder Endo Rule

The Diels-Alder reaction, a cornerstone of pericyclic chemistry, involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.org The stereoselectivity of this reaction is often governed by the Alder Endo Rule, which states that when a dienophile has a substituent with π-system conjugation or lone pairs, the endo product is typically favored. wikipedia.orgreddit.com This preference arises from stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the central carbons (C3 and C4) of the diene in the transition state. libretexts.orgstackexchange.com

For this compound acting as the diene component, its reaction with a dienophile like maleic anhydride (B1165640) would be expected to follow this rule. The transition state leading to the endo product allows for the alignment of the dienophile's carbonyl groups underneath the diene's π-system, which is energetically favorable despite increased steric hindrance compared to the exo transition state. stackexchange.comyoutube.com The long iodoalkyl chain at the C5 position is not expected to electronically influence the diene's core reactivity but may exert some steric influence. The endo product is considered the kinetic product, forming faster under milder conditions. stackexchange.com

Other Pericyclic Reactions

Beyond the well-known Diels-Alder reaction, conjugated dienes like this compound are potential substrates for other types of pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. msu.edu These include electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring and a new sigma (σ) bond at the expense of a pi (π) bond, or the reverse ring-opening process. For this compound, heating (thermal conditions) or irradiation (photochemical conditions) could potentially induce a ring closure to form a substituted cyclobutene (B1205218). The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, depending on the number of π electrons and the reaction conditions (thermal vs. photochemical). utdallas.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-electron system. libretexts.org A potential, though less common, pathway for this compound could involve a sigmatropic shift, where a group migrates from one position to another within the molecule in a concerted fashion. libretexts.org

Electrophilic Addition Reactions to the Diene System

The conjugated diene system in this compound is susceptible to electrophilic attack. The addition of an electrophile, such as a hydrogen halide (HX), to a conjugated diene can yield two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org This outcome is a direct consequence of the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org

Upon protonation of the diene at one of the double bonds, a carbocation is formed that has the positive charge delocalized over two carbon atoms. chemistrysteps.com Subsequent attack by the nucleophile (e.g., a halide ion) can occur at either of these electron-deficient centers, leading to the different addition products. libretexts.org

1,2-Addition Pathways

In a 1,2-addition, the electrophile and nucleophile add to adjacent carbons of one of the original double bonds. tutorchase.com For this compound, protonation at the C-5 position would generate a resonance-stabilized secondary allylic carbocation with the positive charge shared between C-4 and C-2. The subsequent attack of the nucleophile (e.g., Br⁻) at the C-4 position results in the 1,2-addition product. This pathway often dominates at lower temperatures. libretexts.orgscribd.com

1,4-Addition Pathways

The 1,4-addition pathway involves the addition of the electrophile and nucleophile to the carbons at the ends of the conjugated system (C-2 and C-5). tutorchase.com Following the formation of the same allylic carbocation intermediate described above (protonation at C-5), the nucleophile attacks the other carbon atom bearing a partial positive charge, which is C-2. This results in the formation of the 1,4-adduct, with the remaining double bond shifting to the C3-C4 position. chemistrysteps.com

Kinetic vs. Thermodynamic Control in Product Formation

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction conditions, particularly temperature. units.it This phenomenon is a classic example of kinetic versus thermodynamic control. wikipedia.org

Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is typically under kinetic control. masterorganicchemistry.com The product that forms faster, the one with the lower activation energy, will be the major product. pressbooks.pub This is usually the 1,2-adduct, partly due to a "proximity effect," where the nucleophile attacks the closer of the two electron-deficient carbons in the allylic carbocation. libretexts.orgunits.it

Thermodynamic Control: At higher temperatures (e.g., 40°C), the reaction becomes reversible, and an equilibrium is established between the products. pressbooks.pub Under these conditions of thermodynamic control, the most stable product will predominate. masterorganicchemistry.com The 1,4-adduct is often the more thermodynamically stable product because it typically has a more highly substituted, and therefore more stable, internal double bond. libretexts.org

The table below illustrates the expected product distribution for the reaction of a generic conjugated diene with HBr under different temperature conditions, which serves as a model for the behavior of this compound.

Reaction ConditionControl TypeMajor ProductMinor ProductRationale
Low Temperature (e.g., 0°C)Kinetic1,2-Adduct (Forms faster)1,4-AdductThe activation energy for the formation of the 1,2-product is lower. pressbooks.pub
High Temperature (e.g., 40°C)Thermodynamic1,4-Adduct (More stable)1,2-AdductThe system reaches equilibrium, favoring the most stable isomer, which is typically the 1,4-adduct with a more substituted double bond. pressbooks.pub

Other Significant Reaction Pathways

The presence of an iodine atom on the terminal carbon of the alkyl chain introduces additional avenues of reactivity for this compound, distinct from the chemistry of its diene core.

Nucleophilic Substitution: The carbon-iodine bond is relatively weak and polarized, making the iodine atom an excellent leaving group. rroij.com This allows the compound to undergo nucleophilic substitution reactions (S_N1 or S_N2) at the C-8 position with various nucleophiles.

Organometallic Reactions: The C-I bond is highly reactive towards metals, enabling the formation of organometallic reagents, such as Grignard or organolithium reagents. These can then be used in a wide range of carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: As an alkyl iodide, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira reactions, allowing for the introduction of diverse functional groups at the terminal position. researchgate.net

Solvolysis Reactions

A comprehensive search of chemical databases and scientific journals did not yield any specific studies detailing the solvolysis of this compound. Consequently, there is no available data on its reaction rates, product distributions, or the influence of solvent polarity on the reaction mechanism for this particular compound.

Metalation Reactions

There is a lack of specific literature detailing the metalation of this compound. While the presence of an iodoalkane moiety suggests the potential for forming organometallic reagents, such as organolithium or Grignard reagents, no published experimental procedures, conditions, or characterization of the resulting organometallic species for this specific diene were found.

Photochemical Transformations

No dedicated studies on the photochemical transformations of this compound have been found in the surveyed scientific literature. Research on the photochemistry of conjugated dienes is extensive; however, investigations into the specific photochemical behavior of this iodo-substituted octadiene, including potential isomerizations, cyclizations, or rearrangements, are not documented.

Mechanistic Investigations and Theoretical Chemistry of 8 Iodoocta 2,4 Diene Reactions

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 8-Iodoocta-2,4-diene are diverse, ranging from its formation pathways to its subsequent functionalization. The interplay between the conjugated diene and the carbon-iodine bond dictates its chemical behavior.

The formation of iodinated dienes can be achieved through several mechanistic routes, with electrophilic addition to conjugated systems being a primary example. For a precursor like octa-1,3,5-triene, the addition of an electrophile such as hydrogen iodide (HI) would initiate the process.

The mechanism proceeds via the protonation of one of the double bonds to generate the most stable carbocation intermediate. libretexts.org In the case of a conjugated system, this results in a resonance-stabilized allylic carbocation, where the positive charge is delocalized over multiple carbon atoms. libretexts.orglibretexts.org For instance, protonation at C1 of a 1,3-diene leads to an allylic cation with positive charge density at both C2 and C4. libretexts.org The subsequent attack by the iodide nucleophile can occur at either of these electrophilic centers, leading to a mixture of 1,2- and 1,4-addition products. openstax.orgyoutube.com The precise product distribution is often dependent on reaction conditions such as temperature, which can favor either the kinetic or thermodynamic product. slideshare.net

Alternative synthetic strategies may involve the reaction of organometallic precursors. For example, reactions of 1,4-dilithiobutadienes with methyl iodide have been shown to produce iododienes, suggesting that metal-halogen exchange pathways can also serve as a route to such compounds. researchgate.net The synthesis of a specific isomer like this compound would likely require a controlled, multi-step approach to ensure the correct placement of both the double bonds and the iodine atom.

The carbon-iodine bond in this compound makes it an excellent electrophile for transition metal-mediated cross-coupling reactions, which are fundamental for C-C bond formation. libretexts.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly prominent. libretexts.orgnih.govlibretexts.org These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.gov

The catalytic cycle can be described by three fundamental steps:

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of this compound. This step forms a square planar organopalladium(II) intermediate. nobelprize.org The high reactivity of C-I bonds makes this step efficient. libretexts.org

Transmetalation : In this step, a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) center. nobelprize.org This displaces the iodide ligand and results in a diorganopalladium(II) complex.

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.govnobelprize.org

Catalytic Cycle for Palladium-Mediated Cross-Coupling of this compound

StepDescriptionGeneral Representation
1. Oxidative Addition The active Pd(0) catalyst adds to the C-I bond of this compound.R-I + Pd(0)Ln → R-Pd(II)(I)Ln
2. Transmetalation An organometallic reagent (R'-M) transfers its organic group to the palladium complex.R-Pd(II)(I)Ln + R'-M → R-Pd(II)(R')Ln + M-I
3. Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated.R-Pd(II)(R')Ln → R-R' + Pd(0)Ln

In this representation, R = octa-2,4-dien-8-yl, and R' is the organic group from the coupling partner.

The elucidation of reaction mechanisms relies heavily on the characterization and detection of transient intermediates.

Allylic Carbocations : In electrophilic addition reactions to form iododienes, the key intermediates are allylic carbocations. libretexts.orgslideshare.net Their stability arises from resonance delocalization of the positive charge across the conjugated system. libretexts.org While generally too reactive to be isolated, their existence is supported by the formation of multiple products (e.g., 1,2- and 1,4-adducts) and can be studied using spectroscopic methods in superacid media or through computational modeling.

Organopalladium Intermediates : In cross-coupling reactions, the organopalladium(II) species formed during the catalytic cycle are the central intermediates. nih.govnobelprize.org Techniques such as NMR spectroscopy, X-ray crystallography (of stable analogues), and mass spectrometry can be employed to characterize these complexes. Computational studies also provide invaluable insight into their structure and stability. rsc.org

Iodonium (B1229267) Ions : In certain iodine-mediated electrophilic reactions, the formation of a bridged iodonium ion intermediate is often proposed. xmu.edu.cn These three-membered rings are typically highly reactive. While their direct observation is rare, their involvement has been inferred from stereochemical outcomes and trapping experiments. In some specialized systems, stable analogues of these key intermediates have been successfully isolated and characterized, providing direct evidence for their structure. xmu.edu.cn

Catalytic Cycles in Transition Metal-Mediated Transformations

Computational and Quantum Chemical Studies

Theoretical chemistry provides powerful tools to investigate reaction mechanisms, energetics, and the origins of selectivity, offering a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) has become a standard tool for studying the mechanisms of organic and organometallic reactions. mdpi.comacs.org By solving approximations of the Schrödinger equation, DFT allows for the calculation of the electronic structure and energies of molecules.

For reactions involving this compound, DFT can be used to:

Map Potential Energy Surfaces : The geometries of reactants, products, intermediates, and transition states along a reaction coordinate can be optimized. rsc.orgmdpi.com

Determine Reaction Energetics : DFT calculations yield crucial thermodynamic and kinetic data, including activation energies (ΔG‡) and reaction free energies (ΔG). researchgate.net By comparing the activation energies of competing pathways, the selectivity of a reaction can be predicted. acs.orgnih.gov For example, DFT could be used to determine whether a Diels-Alder reaction of this compound proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. beilstein-journals.org

Analyze Ligand and Substituent Effects : The influence of different ligands on a metal catalyst or substituents on the diene can be systematically evaluated to rationalize experimental observations and design more efficient catalytic systems. nih.gov

Illustrative DFT Data for a Hypothetical Reaction Pathway

The table below presents hypothetical energy values for a reaction involving a conjugated diene, illustrating the type of data obtained from DFT calculations.

SpeciesDescriptionRelative Free Energy (ΔG) (kcal/mol)
Reactants This compound + Dienophile0.0
TS1 Transition State for endo cycloaddition+22.5
TS2 Transition State for exo cycloaddition+24.8
Product 1 endo Cycloadduct-15.0
Product 2 exo Cycloadduct-13.5

These values are illustrative. The lower activation energy for TS1 suggests a kinetic preference for the endo product.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comuniurb.it

In the context of this compound, FMO theory is particularly useful for understanding its behavior in pericyclic reactions, such as the Diels-Alder reaction, where it would act as the diene component. uniurb.it

HOMO-LUMO Interactions : A chemical reaction is favorable when the HOMO of the nucleophile (the diene) interacts effectively with the LUMO of the electrophile (the dienophile). The reactivity is inversely related to the energy gap between these two orbitals; a smaller HOMO-LUMO gap typically corresponds to a faster reaction. nih.gov

Predicting Regioselectivity : The regioselectivity of a reaction can often be predicted by examining the relative sizes of the orbital coefficients on the interacting atoms of the frontier orbitals. The new bonds will preferentially form between the atoms that have the largest coefficients in the HOMO and LUMO, respectively, as this leads to maximum orbital overlap and stabilization in the transition state. beilstein-journals.org For an unsymmetrical diene like this compound, the electronic influence of the iodoalkyl chain would perturb the symmetry of the HOMO, leading to different orbital coefficients at C2 and C5 of the diene system, thus controlling the regioselectivity of cycloaddition.

Substituent Effects : The iodine atom, being electronegative, and the alkyl chain will influence the energy levels of the HOMO and LUMO of the diene. This, in turn, affects its reactivity in both normal and inverse-electron-demand Diels-Alder reactions. nih.gov

Modeling of Stereoselectivity and Conformation

The stereochemical outcomes of reactions involving this compound, particularly concerted reactions like cycloadditions, are intrinsically linked to the conformational preferences of the diene backbone. Computational modeling serves as a powerful tool to predict and rationalize these preferences, which in turn govern the stereoselectivity of the products. The key to understanding the reactivity of a conjugated diene lies in the equilibrium between its s-cis and s-trans conformations, as only the s-cis conformer can participate in reactions like the Diels-Alder cycloaddition. masterorganicchemistry.com

For this compound, the conformational landscape is influenced by several factors, including steric interactions involving the terminal iodo-n-propyl group and the stereochemistry (E/Z) of the double bonds. Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate the relative energies of the different conformers.

In general, the s-trans conformation of an acyclic diene is sterically favored and thus lower in energy. masterorganicchemistry.com However, the energy barrier for rotation around the central C3-C4 single bond is typically low enough to allow for interconversion to the reactive s-cis conformer. acs.org The presence of substituents can significantly alter the energy difference (ΔE) between these conformers and the rotational barrier.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents hypothetical energy data for the different geometric isomers and conformers of this compound, as would be predicted by computational modeling. The ΔE value represents the energy difference relative to the most stable conformer.

Diene IsomerConformationRelative Energy (ΔE) (kcal/mol)Key Steric Interactions
(2E,4E)-8-Iodoocta-2,4-dienes-trans0.00Minimal steric strain
(2E,4E)-8-Iodoocta-2,4-dienes-cis2.5 - 3.5Interaction between C2-H and C5-H
(2Z,4E)-8-Iodoocta-2,4-dienes-trans1.0 - 1.5Steric clash between C1-Me and C3-H
(2Z,4E)-8-Iodoocta-2,4-dienes-cis4.0 - 5.0Severe steric clash between C1-Me and C4-substituent
(2E,4Z)-8-Iodoocta-2,4-dienes-trans1.2 - 1.8Steric interaction involving the iodo-propyl group
(2E,4Z)-8-Iodoocta-2,4-dienes-cis4.5 - 5.5Significant steric hindrance

Note: The energy values are illustrative and based on general principles for substituted dienes. Actual values would require specific DFT calculations.

Excited State Computations for Photochemical Reactions

The photochemistry of this compound is expected to be rich and complex, involving multiple potential reaction pathways upon electronic excitation. Computational methods, particularly time-dependent density functional theory (TD-DFT) and multiconfigurational approaches, are essential for mapping the potential energy surfaces of the excited states and identifying the most probable reaction channels. faccts.deq-chem.com

The absorption of UV light by the conjugated diene chromophore would promote the molecule from its ground state (S₀) to an electronically excited singlet state (typically S₁ or S₂). chemrxiv.org The nature of these excited states, such as π→π* transitions, can be characterized by computational calculations. utah.edu From these excited states, several photochemical reactions can occur:

E/Z Isomerization: A common photochemical process for alkenes and dienes is the isomerization around the double bonds. Upon excitation, the rotational barrier of a double bond is significantly reduced, allowing for conversion between E and Z isomers. libretexts.org

Electrocyclic Reactions: Conjugated trienes can undergo photochemical 6π-electrocyclization. While this compound is not a triene, certain photochemical transformations or rearrangements could potentially lead to intermediates capable of such reactions. Photochemical electrocyclizations of dienes typically lead to the formation of cyclobutene (B1205218) derivatives, following specific stereochemical rules (conrotatory or disrotatory) depending on the excited state involved. libretexts.orgchemistrydocs.com

C-I Bond Homolysis: A crucial aspect of the photochemistry of this compound is the presence of the carbon-iodine bond. The C-I bond is relatively weak and susceptible to photochemical cleavage upon excitation, leading to the formation of a carbon-centered radical and an iodine atom. researchgate.net This process can be initiated either by direct excitation of the C-I bond (though this typically requires higher energy UV light) or by intramolecular energy transfer from the excited diene chromophore.

Computational studies can predict the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum. Furthermore, they can map the relaxation pathways from the Franck-Condon region on the excited-state potential energy surface to identify conical intersections or transition states leading to different photoproducts. mdpi.com

Table 2: Predicted Photochemical Pathways and Computational Parameters for (2E,4E)-8-Iodoocta-2,4-diene

This table outlines the likely photochemical reaction pathways for this compound and the key parameters that would be determined through excited state computations.

Photochemical PathwayExcited State InvolvedKey Computational OutputsPredicted Outcome
E/Z IsomerizationS₁ (π→π)Rotational barriers on the S₁ surfaceMixture of (2E,4Z), (2Z,4E), and (2Z,4Z) isomers
ElectrocyclizationS₁ (π→π)Conrotatory/Disrotatory reaction path energiesFormation of substituted cyclobutene derivatives
C-I Bond CleavageS₁ or T₁C-I bond dissociation energy on the excited state surfaceOcta-2,4-dien-8-yl radical and iodine atom, leading to subsequent radical reactions

Note: The specific excited state (singlet or triplet) driving the reaction can be elucidated through detailed computational analysis, including spin-orbit coupling calculations for intersystem crossing rates. utah.edu

The quantum yield of each process would depend on the competition between these pathways. For instance, if the C-I bond cleavage is rapid, it might dominate over the slower isomerization or cyclization processes. researchgate.net

Understanding Stereochemical Control at the Molecular Level

The ability to control stereochemistry is a cornerstone of modern organic synthesis, and understanding the molecular-level factors that govern this control is paramount. For reactions of this compound, stereochemical control is primarily exerted through the interplay of steric and electronic effects within the transition states of the reacting species. nih.gov

In concerted reactions like the Diels-Alder cycloaddition, the stereochemistry of the diene is directly translated into the stereochemistry of the newly formed six-membered ring. This principle of stereospecificity means that a (2E,4E)-diene will yield a different diastereomer than a (2Z,4E)-diene. acs.org Therefore, controlling the synthesis of a specific geometric isomer of this compound is the first step in controlling the stereochemistry of its products.

At the molecular level, the preference for an endo or exo transition state is a key determinant of the final product's stereochemistry. researchgate.net The endo transition state is often favored due to stabilizing secondary orbital interactions between the p-orbitals of the developing ring and the substituents on the dienophile. However, this preference can be overridden by steric hindrance. Computational modeling of the transition state structures allows for the visualization and quantification of these competing interactions. For this compound, while the iodo-n-propyl chain is remote, its conformational flexibility could allow it to fold back and sterically influence one face of the diene, potentially leading to facial selectivity.

In photochemical reactions, stereochemical control is often less straightforward. While electrocyclic reactions follow well-defined Woodward-Hoffmann rules for stereoselectivity (e.g., a photochemical 4π electrocyclization proceeds via a conrotatory motion), reactions proceeding through radical intermediates, such as those initiated by C-I bond cleavage, can lead to a loss of stereochemical information. libretexts.org The resulting radical centers are often planar or rapidly inverting, leading to mixtures of stereoisomers. However, in some cases, the presence of chiral auxiliaries or a chiral environment can induce stereoselectivity in radical reactions.

The introduction of a halogen, such as iodine, can also exert stereoelectronic effects. In some systems, halogens have been shown to influence the stereochemical course of reactions through dipole-dipole interactions or by altering the electronic nature of the transition state. acs.org For this compound, theoretical studies would be invaluable in dissecting the subtle electronic role of the iodine atom and the long alkyl chain in dictating the stereochemical outcome of its various transformations.

Advanced Applications of 8 Iodoocta 2,4 Diene in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

8-Iodoocta-2,4-diene is a prime example of a versatile chemical building block, a fundamental compound used as a starting material to construct more complex molecules. sigmaaldrich.comscbt.com Its utility stems from the presence of two distinct reactive sites: the terminal iodide and the conjugated diene. This bifunctionality allows for sequential and chemoselective transformations, making it a powerful tool in the hands of a synthetic chemist.

The terminal primary iodide is a versatile handle for introducing the octadiene chain via nucleophilic substitution reactions. More significantly in the context of complex molecule synthesis, organometallic cross-coupling reactions can be employed to form new carbon-carbon bonds at this position.

The conjugated diene system is predisposed to participate in a range of pericyclic reactions, most notably the Diels-Alder reaction. orgosolver.com This powerful [4+2] cycloaddition allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common motif in many natural products. masterorganicchemistry.com The diene can also engage in other transformations, such as conjugate additions and transition metal-catalyzed reactions. The interplay between these two reactive centers makes this compound a highly valuable and adaptable component for convergent synthetic strategies.

Below is a table illustrating the potential reaction types for each functional group within this compound.

Functional GroupReaction ClassSpecific Reaction ExamplePotential Outcome
Terminal Iodide Nucleophilic SubstitutionReaction with Sodium Azide (NaN₃)Formation of 8-azidoocta-2,4-diene
Cross-CouplingSuzuki Coupling with an Arylboronic AcidFormation of an 8-arylocta-2,4-diene
Cross-CouplingStille Coupling with an OrganostannaneC-C bond formation, chain extension
Grignard FormationReaction with Magnesium (Mg)Formation of an 8-(iodomagnesio)octa-2,4-diene
Conjugated Diene CycloadditionDiels-Alder with Maleic Anhydride (B1165640)Construction of a bicyclic adduct
HydrometallationHydroborationSelective reduction of one double bond
OxidationEpoxidation with m-CPBAFormation of an epoxide
MetathesisRing-Closing Metathesis (if tethered)Formation of a larger ring structure

Integration into Total Synthesis Strategies

The total synthesis of complex molecules is a field that drives the development of new synthetic methods and strategies. beilstein-journals.orgnih.gov The incorporation of building blocks like this compound can significantly streamline a synthetic route, often by allowing for a convergent approach where large fragments of the target molecule are synthesized independently before being joined together.

Polyunsaturated chains are common structural motifs in a wide variety of natural products, including polyketides and fatty acid metabolites. The synthesis of these systems requires precise control over the geometry of each double bond. This compound, with its pre-defined diene geometry, serves as an excellent starting point for the construction of such systems.

For instance, the terminal iodide can be converted into a more reactive organometallic species (e.g., an organozinc or organocuprate reagent) and then coupled with a vinyl iodide or bromide. This process extends the conjugated system. Alternatively, transition metal-catalyzed cross-coupling reactions provide a powerful method for elongating the carbon chain and introducing further unsaturation. An oxidative Heck reaction, for example, can selectively form complex dienes and polyenes from terminal olefins and vinyl boronic esters, a strategy that could be adapted for precursors derived from this compound. organic-chemistry.org This iterative approach allows for the controlled, stepwise assembly of complex polyene structures.

Control over stereochemistry is a critical challenge in organic synthesis. The use of this compound can contribute to stereocontrol in two primary ways. First, the inherent geometry of the diene's double bonds (which can be synthesized in a specific E/Z configuration) is directly transferred to the products of subsequent reactions. This is particularly important in reactions like the Diels-Alder cycloaddition, where the stereochemistry of the diene dictates the stereochemistry of the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

Second, the diene functionality can direct the stereochemical outcome of reactions on adjacent parts of the molecule or can be transformed into new stereocenters with high selectivity. For example, a stereoselective reduction or epoxidation of one of the double bonds can install new chiral centers with a predictable relative configuration. Methodologies for the stereocontrolled synthesis of polyketide building blocks, which often feature 1,3-polyol motifs, can be conceptually applied to derivatives of this compound. d-nb.info The development of stereoretentive polymerization methods, such as acyclic diene metathesis (ADMET), further highlights the importance of controlling alkene geometry in complex structures. chemrxiv.orgnih.gov

The following table outlines hypothetical stereocontrolled transformations involving an this compound derivative.

Starting Material (Derivative)ReactionKey Reagent/CatalystStereochemical Outcome
(2E,4E)-8-hydroxyocta-2,4-dieneSharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DETEnantioselective epoxidation of one double bond
(2E,4E)-8-oxoocta-2,4-dienalAsymmetric Diels-AlderChiral Lewis AcidEnantioselective formation of a cyclohexene ring
(2E,4E)-8-iodoocta-2,4-dieneCarbenoid Cross-CouplingChiral LigandStereocontrolled formation of a new C=C bond

As a Precursor for Polyunsaturated Systems

Development of Novel Retrosynthetic Strategies Employing Iododiene Chemistry

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials. ub.edunumberanalytics.com The recognition of key structural motifs that can be formed from powerful building blocks is central to this process. The availability of synthons like this compound inspires new retrosynthetic disconnections.

When analyzing a complex target containing a polyfunctionalized octanyl sidechain or a cyclohexene ring embedded within a larger structure, a chemist can envision a disconnection that leads back to an iododiene precursor. For example, a complex polyene could be retrosynthetically disconnected at one of its double bonds via a known cross-coupling reaction, revealing a simpler vinyl iodide and an organometallic species derivable from this compound. Similarly, applying a retro-Diels-Alder transform to a cyclohexene-containing target can simplify the structure to a dienophile and a conjugated diene, for which this compound could be a suitable precursor. numberanalytics.com

Future Research Directions and Outlook in 8 Iodoocta 2,4 Diene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and resource-efficient methodologies. For 8-iodoocta-2,4-diene, this involves moving away from harsh reagents and multi-step procedures towards greener alternatives.

Key areas of development include:

Catalytic Approaches: The use of transition metal catalysts, such as palladium and nickel, has revolutionized organic synthesis. afjbs.com Future work will likely focus on developing catalysts that can construct the this compound framework with high atom economy, minimizing waste. mdpi.com This could involve the use of readily available starting materials and milder reaction conditions.

Flow Chemistry: Integrating flow chemistry with in-line analytical techniques can accelerate the optimization of synthetic routes. afjbs.com This approach allows for rapid screening of reaction parameters, leading to more efficient and scalable processes.

Renewable Feedstocks: Investigating the synthesis of functionalized dienes from renewable resources, such as furfural (B47365) and acetone, is a promising avenue for sustainable production. researchgate.net

Synthetic Strategy Advantages Challenges
Transition Metal CatalysisHigh efficiency and selectivity, mild reaction conditions. numberanalytics.comCost and availability of some catalysts. numberanalytics.com
Flow ChemistryRapid optimization, improved safety and scalability. afjbs.comInitial setup costs.
Renewable FeedstocksReduced environmental impact, potential for cost savings. researchgate.netDevelopment of efficient conversion pathways.

Exploration of Novel Reactivity and Catalysis with Iododienes

Iododienes, including this compound, are versatile substrates for a variety of chemical transformations. Future research will undoubtedly uncover new reactions and catalytic systems that exploit the unique reactivity of these compounds.

Potential areas of exploration include:

Difunctionalization Reactions: These reactions introduce two functional groups in a single step, streamlining the synthesis of complex molecules. snnu.edu.cn The conjugated diene system of this compound is an ideal platform for developing novel difunctionalization strategies.

Radical Reactions: Light-mediated radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nju.edu.cnresearchgate.net Exploring the radical reactivity of this compound could lead to the development of new synthetic methods.

Iodine Catalysis: Molecular iodine has emerged as a mild and inexpensive catalyst for various organic reactions, including Diels-Alder cycloadditions. d-nb.infomdpi.com Investigating the use of iodine to catalyze reactions involving this compound could provide a more sustainable alternative to metal-based catalysts. osti.gov

Expansion of Scope in Cross-Coupling Partners and Reaction Types

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.com Expanding the scope of these reactions with this compound is a key area for future research.

Future directions may include:

Novel Coupling Partners: While traditional cross-coupling reactions often employ boronic acids and organozinc reagents, there is a continuous effort to expand the range of suitable coupling partners. fiveable.menih.gov This includes the use of less-common organometallic reagents and even non-traditional nucleophiles.

New Catalytic Systems: The development of new ligands and catalysts is crucial for expanding the substrate scope and improving the efficiency of cross-coupling reactions. nih.gov This includes the use of earth-abundant metals and the development of catalysts that are tolerant of a wider range of functional groups. numberanalytics.com Gold-catalyzed cross-coupling reactions of organoiodides have also shown promise. researchgate.netresearchgate.net

Alternative Activation Methods: The use of microwaves, ultrasound, and mechanochemistry can enhance the efficiency of cross-coupling reactions, often leading to shorter reaction times and higher yields. mdpi.com

Cross-Coupling Reaction Typical Coupling Partners Catalyst
Suzuki-MiyauraBoronic acidsPalladium
NegishiOrganozinc reagentsPalladium or Nickel
HeckAlkenesPalladium
SonogashiraTerminal alkynesPalladium and Copper

Advanced Computational Methodologies for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing researchers to predict reaction outcomes, optimize conditions, and design new synthetic routes. numberanalytics.com The application of these methods to the chemistry of this compound holds significant promise.

Key applications of computational modeling include:

Reaction Prediction: Quantum mechanical methods can be used to model reaction pathways and predict the feasibility and selectivity of a given transformation. numberanalytics.comresearchgate.net This can save significant time and resources in the laboratory by identifying promising reactions before they are attempted experimentally.

Catalyst Design: Computational screening can be used to identify new and improved catalysts for reactions involving this compound. schrodinger.com This can involve modeling the interaction of the substrate with different catalyst systems to predict their activity and selectivity.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of complex reactions, helping chemists to understand the factors that control reactivity and selectivity. tamuc.edu

Design of New Functional Molecules Leveraging the this compound Framework

The unique structural and electronic properties of the this compound framework make it an attractive scaffold for the design of new functional molecules with a wide range of potential applications. solubilityofthings.com

Potential areas for the design of new molecules include:

Biologically Active Compounds: The diene and iodoalkane functionalities present in this compound are found in many natural products and pharmaceuticals. numberanalytics.com This compound could serve as a starting point for the synthesis of new drug candidates and other bioactive molecules.

Materials Science: Conjugated dienes are important building blocks for polymers and other advanced materials. numberanalytics.com The this compound framework could be incorporated into new materials with interesting electronic and optical properties.

Complex Molecule Synthesis: The ability to selectively functionalize both the diene and the iodoalkane moieties of this compound makes it a valuable intermediate in the synthesis of complex target molecules. solubilityofthings.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.